molecular formula C18H21N3O4S2 B6077495 Ethyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6077495
M. Wt: 407.5 g/mol
InChI Key: UDNXYHMUVDLLRO-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrimidine, benzothiophene, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-6-methylpyrimidine and 1-benzothiophene derivatives. The key steps in the synthesis may involve:

    Formation of the Pyrimidine Derivative: This can be achieved by reacting 4-hydroxy-6-methylpyrimidine with appropriate reagents to introduce the sulfanyl group.

    Coupling Reaction: The pyrimidine derivative is then coupled with the benzothiophene derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the ester and acetyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The pyrimidine and benzothiophene moieties may interact with enzymes or receptors, modulating their activity. The sulfanyl and acetyl groups can participate in covalent bonding with target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: A simpler pyrimidine derivative with similar functional groups.

    Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate: Another ester derivative with a similar pyrimidine core.

Uniqueness

Ethyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of pyrimidine, benzothiophene, and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-3-25-17(24)15-11-6-4-5-7-12(11)27-16(15)20-14(23)9-26-18-19-10(2)8-13(22)21-18/h8H,3-7,9H2,1-2H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNXYHMUVDLLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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